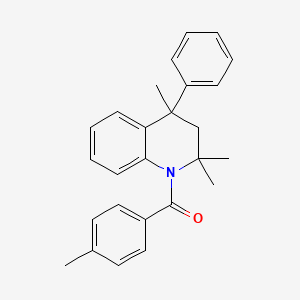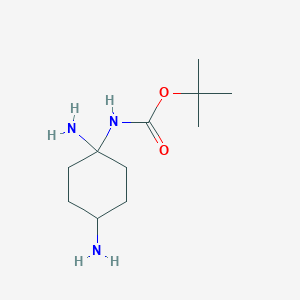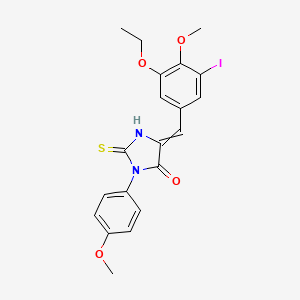![molecular formula C26H30O4 B15148539 3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15148539.png)
3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be achieved through microwave-assisted organic synthesis. This method involves the reaction of benzaldehyde and 1,3-cyclohexanedione in acetic acid under microwave irradiation, leading to the formation of the desired product in excellent yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis is advantageous due to its high yield, short reaction time, and eco-friendly conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It exhibits biological activities such as antibacterial and antitumor effects.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3,6,6-tetramethyl-9-(phenyl)-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene: A similar compound with a phenyl group instead of the prop-2-en-1-yloxy group.
1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Another xanthene derivative with different substituents.
Uniqueness
The unique structural features of 3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, such as the prop-2-en-1-yloxy group, contribute to its distinct chemical and biological properties compared to other xanthene derivatives .
Propiedades
Fórmula molecular |
C26H30O4 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
3,3,6,6-tetramethyl-9-(2-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C26H30O4/c1-6-11-29-19-10-8-7-9-16(19)22-23-17(27)12-25(2,3)14-20(23)30-21-15-26(4,5)13-18(28)24(21)22/h6-10,22H,1,11-15H2,2-5H3 |
Clave InChI |
DZNWOODGQJQADJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OCC=C)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)


![N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B15148467.png)
![2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15148485.png)

![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)
![N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide](/img/structure/B15148511.png)
![N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B15148515.png)
![2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B15148517.png)
![2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B15148523.png)
![4,5,6,7-tetraphenyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione](/img/structure/B15148527.png)

![3-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]-4-methylbenzoic acid](/img/structure/B15148532.png)
